Cas no 81779-27-3 (4-Hydroxy-1H-indole-3-carbaldehyde)

4-Hydroxy-1H-indole-3-carbaldehyde structure
81779-27-3 structure
Product Name:4-Hydroxy-1H-indole-3-carbaldehyde
CAS No:81779-27-3
MF:C9H7NO2
MW:161.157382249832
MDL:MFCD05864721
CID:720491
PubChem ID:9815282
Update Time:2024-10-27

4-Hydroxy-1H-indole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Hydroxy-1H-indole-3-carbaldehyde
    • 1H-Indole-3-carboxaldehyde,4-hydroxy-
    • 4-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE
    • 4-Hydroxy-1H-indole-3-carboxaldehyde (ACI)
    • 4-Hydroxy-3-indolecarbaldehyde
    • 4-Hydroxy-3-indolecarboxaldehyde
    • AMY14640
    • 1H-Indole-3-carboxaldehyde, 4-hydroxy-
    • 3-Formyl-4-hydroxy-1H-indole
    • 4-Hydroxyindole-3-carboxaldehyde
    • AKOS015856470
    • 81779-27-3
    • 4-hydroxy-1h-indole-3-carbalde-hyde
    • 4-HO-I3CHO
    • 3-formyl-4-hydroxyindole
    • 4-hydroxy-3-formylindole
    • SCHEMBL6311826
    • DTXSID10431124
    • SY109695
    • QLBZIZLLMNWTHG-UHFFFAOYSA-N
    • CHEBI:91162
    • J-515464
    • PD158432
    • FT-0740791
    • CS-0136886
    • PS-3934
    • Q27163098
    • 4-hydroxyindole-3-carbaldehyde
    • MFCD05864721
    • HY-W091541
    • DB-001845
    • MDL: MFCD05864721
    • Inchi: 1S/C9H7NO2/c11-5-6-4-10-7-2-1-3-8(12)9(6)7/h1-5,10,12H
    • InChI Key: QLBZIZLLMNWTHG-UHFFFAOYSA-N
    • SMILES: O=CC1C2C(=CC=CC=2O)NC=1

Computed Properties

  • Exact Mass: 161.04800
  • Monoisotopic Mass: 161.047678466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 19
  • XLogP3: 1.2
  • Topological Polar Surface Area: 53.1Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.4±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 426.3°C at 760 mmHg
  • Flash Point: 211.6±23.2 °C
  • Refractive Index: 1.784
  • PSA: 53.09000
  • LogP: 1.68600
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

4-Hydroxy-1H-indole-3-carbaldehyde Security Information

4-Hydroxy-1H-indole-3-carbaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Hydroxy-1H-indole-3-carbaldehyde Production Method

Production Method 1

Reaction Conditions
Reference
Indole derivatives
, European Patent Organization, , ,

Production Method 2

Reaction Conditions
1.1 Catalysts: Copper sulfate Solvents: Dimethylformamide ,  Water
Reference
The chemistry of indoles. Part XXXVI. A practical and short access to 4-hydroxy-3-indolecarboxaldehyde and its application for the synthesis of pindolol analog
Somei, Masanori; et al, Heterocycles, 1986, 24(11), 3065-9

Production Method 3

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
The chemistry of indoles. Part 109. Synthetic studies of psilocin analogs having either a formyl group or bromine atom at the 5- or 7-position
Yamada, Fumio; et al, Chemical & Pharmaceutical Bulletin, 2002, 50(1), 92-99

Production Method 5

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Production Method 6

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Production Method 7

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Production Method 8

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Production Method 9

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
The chemistry of indoles. Part 109. Synthetic studies of psilocin analogs having either a formyl group or bromine atom at the 5- or 7-position
Yamada, Fumio; et al, Chemical & Pharmaceutical Bulletin, 2002, 50(1), 92-99

Production Method 11

Reaction Conditions
1.1 Catalysts: Copper sulfate Solvents: Dimethylformamide ,  Water
Reference
The chemistry of indoles. Part XXXVI. A practical and short access to 4-hydroxy-3-indolecarboxaldehyde and its application for the synthesis of pindolol analog
Somei, Masanori; et al, Heterocycles, 1986, 24(11), 3065-9

Production Method 12

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide
1.2 Solvents: Dimethylformamide
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Methanol
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
The chemistry of indoles. Part 109. Synthetic studies of psilocin analogs having either a formyl group or bromine atom at the 5- or 7-position
Yamada, Fumio; et al, Chemical & Pharmaceutical Bulletin, 2002, 50(1), 92-99

Production Method 14

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Production Method 15

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Production Method 16

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Production Method 17

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Production Method 18

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Production Method 19

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Production Method 20

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

4-Hydroxy-1H-indole-3-carbaldehyde Raw materials

4-Hydroxy-1H-indole-3-carbaldehyde Preparation Products

4-Hydroxy-1H-indole-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:81779-27-3)4-Hydroxy-1H-indole-3-carbaldehyde
Order Number:A864499
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:46
Price ($):312.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:81779-27-3)4-Hydroxy-1H-indole-3-carbaldehyde
A864499
Purity:99%
Quantity:5g
Price ($):312.0
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